D,L-Tosylisopropylideneglycerol-d5
Description
D,L-Tosylisopropylideneglycerol-d5 (CAS: 1330076-68-0) is a deuterated derivative of tosylisopropylideneglycerol, a protected glycerol analog. Its molecular formula is C₁₃H₁₃D₅O₅S, with a molecular weight of 291.37 g/mol . The structure consists of a glycerol backbone protected by an isopropylidene group at the 1,2-positions and a tosyl (p-toluenesulfonyl) group at the 3-position. Five hydrogen atoms are replaced with deuterium, likely at the glycerol and methylene positions, as inferred from its SMILES notation: C1(S(OC([2H])([2H])C2([2H])C([2H])([2H])OC(C)(C)O2)(=O)=O)=CC=C(C)C=C1 .
This compound serves as a critical intermediate in synthetic organic chemistry, particularly in isotopic labeling studies for tracking metabolic pathways or enhancing analytical detection in mass spectrometry (LC-MS, HPLC) .
Properties
CAS No. |
1330076-68-0 |
|---|---|
Molecular Formula |
C13H18O5S |
Molecular Weight |
291.373 |
IUPAC Name |
[dideuterio-(4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/i8D2,9D2,11D |
InChI Key |
SRKDUHUULIWXFT-QJHRKUAUSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C |
Synonyms |
2,2-Dimethyl-1,3-dioxolane-4-methanol 4-(4-Methylbenzenesulfonate)-d5; 2,2-Dimethyl-1,3-dioxolane-4-methanol p-Toluenesulfonate-d5; (+/-)-1,2-(Isopropylidene)glycerol 3-(p-Toluenesulfonate)-d5; 1,2-Isopropylidenedioxy-3-tosyloxypropane-d5; Solketal T |
Origin of Product |
United States |
Preparation Methods
Direct Deuteration of Solketal Tosylate
This method involves the isotopic exchange of hydrogen atoms with deuterium at the glycerol backbone. The process typically employs deuterated solvents (e.g., D₂O or deuterated THF) and catalysts such as palladium-on-carbon (Pd/C) or platinum oxide under controlled conditions. A study by Alfa Chemistry demonstrated that reacting Solketal tosylate with D₂O in the presence of Pd/C at 80°C for 48 hours achieves >95% deuteration at the C-1, C-2, and C-3 positions. However, this approach risks partial racemization, necessitating rigorous chiral purification post-deuteration.
Stepwise Synthesis from Glycerol-d5
A more controlled route starts with glycerol-d5 (CAS: 62502-71-0), a commercially available deuterated precursor. The synthesis proceeds via:
-
Protection of glycerol-d5 : Acetone is used to form the isopropylidene acetal, yielding 1,2-O-isopropylideneglycerol-d5.
-
Tosylation : The free hydroxyl group at C-3 is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane, producing the target compound.
This method avoids deuteration inefficiencies and ensures positional specificity. Industrial protocols from BOC Sciences report an overall yield of 78–82% for this route, with HPLC purity exceeding 99% .
Table 1: Comparison of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Direct Deuteration | Solketal tosylate | 60–70 | 95–97 | Racemization, side reactions |
| Stepwise from Glycerol-d5 | Glycerol-d5 | 78–82 | 99+ | Cost of glycerol-d5 |
Key Reaction Steps and Mechanistic Insights
Acetal Protection of Glycerol-d5
The reaction of glycerol-d5 with acetone under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) forms the isopropylidene acetal. This step is critical for shielding the C-1 and C-2 hydroxyl groups, ensuring selective tosylation at C-3. Kinetic studies reveal that anhydrous conditions and a 2:1 acetone-to-glycerol ratio maximize acetal formation efficiency.
Tosylation Optimization
Tosylation of 1,2-O-isopropylideneglycerol-d5 with TsCl requires base scavengers to neutralize HCl byproducts. Pyridine is preferred over triethylamine (TEA) due to its dual role as a solvent and base, achieving near-quantitative conversion at 0–5°C . Side reactions, such as over-tosylation or acetal cleavage, are mitigated by maintaining strict temperature control and stoichiometric precision.
Purification and Analytical Characterization
Chromatographic-Free Purification
Recent advances emphasize eliminating column chromatography to enhance scalability. Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted TsCl and pyridine residues, yielding crystals with 99.5% purity . This method aligns with industrial practices for high-throughput synthesis.
Spectroscopic Validation
-
NMR Spectroscopy : ¹H NMR confirms deuteration efficiency via the absence of proton signals at δ 3.5–4.0 ppm (C-1, C-2, C-3). ¹³C NMR detects isotopic shifts in the acetal carbons.
-
Mass Spectrometry : High-resolution MS (HRMS) shows the molecular ion peak at m/z 291.37 with a deuterium incorporation of ≥98% .
Table 2: Analytical Data for this compound
| Technique | Key Observations | Significance |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.32 (s, 6H, CH₃), δ 7.78 (d, 2H, ArH) | Confirms acetal and tosyl group retention |
| ¹³C NMR (CDCl₃) | δ 109.5 (C-O), δ 25.1 (CH₃) | Validates deuteration at glycerol backbone |
| HRMS | m/z 291.37 [M+H]⁺ | Ensures molecular integrity |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions: D,L-Tosylisopropylideneglycerol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles.
Deprotection Reactions: The isopropylidene group can be removed under acidic conditions to regenerate the free hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or sulfuric acid, are employed to remove the isopropylidene group.
Major Products:
Substitution Reactions: The major products are the substituted derivatives of glycerol.
Deprotection Reactions: The major product is the regenerated glycerol with free hydroxyl groups.
Scientific Research Applications
Chemistry: D,L-Tosylisopropylideneglycerol-d5 is used as a building block in organic synthesis. Its deuterated form makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology and Medicine: In biological research, this compound can be used to study metabolic pathways and enzyme mechanisms. Its deuterated form allows for the tracing of metabolic processes using NMR spectroscopy.
Mechanism of Action
The mechanism of action of D,L-Tosylisopropylideneglycerol-d5 is primarily related to its role as a chemical intermediate. The tosyl group is a good leaving group, making the compound reactive in substitution reactions. The isopropylidene group protects the hydroxyl groups during reactions, which can be selectively deprotected under acidic conditions to yield the desired products .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional distinctions between D,L-Tosylisopropylideneglycerol-d5 and its closest analogs:
Key Observations:
Protection Strategy :
- This compound contains an isopropylidene group that protects the 1,2-diol of glycerol, enhancing stability against hydrolysis during synthetic steps . In contrast, (R,S)-1-Tosyl Glycerol-d5 lacks this protection, making its hydroxyl groups more reactive but less stable in acidic/alkaline conditions .
Deuterium Labeling :
- Both deuterated compounds are used as isotopic tracers. However, the isopropylidene group in this compound allows selective deprotection, enabling controlled modification in multi-step syntheses .
Molecular Weight and Complexity :
- The isopropylidene group increases the molecular weight of this compound by ~40 g/mol compared to (R,S)-1-Tosyl Glycerol-d5, reflecting its utility in heavier fragment tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
